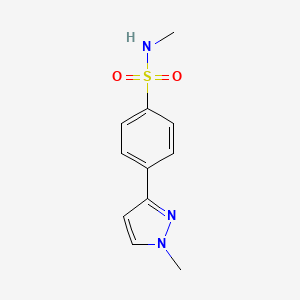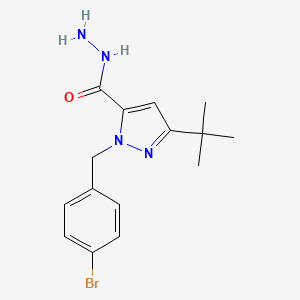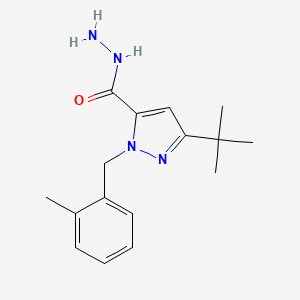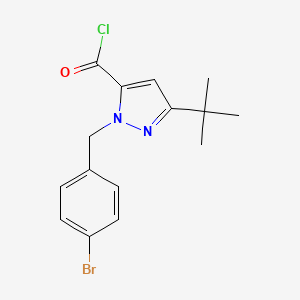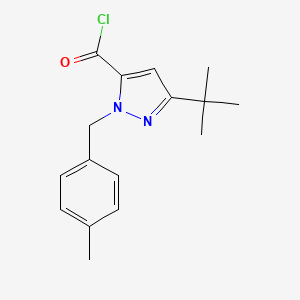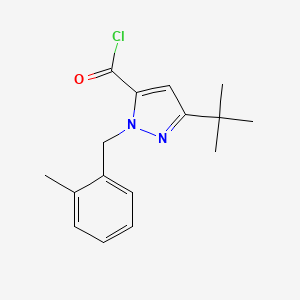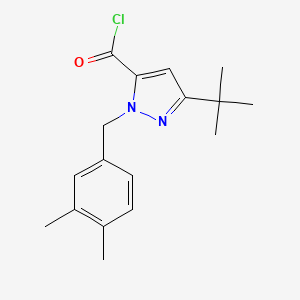
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride) is an organochloride compound that is used in the synthesis of a variety of organic compounds. It is a white solid that is soluble in organic solvents such as dichloromethane, chloroform, and toluene. 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride is used in the synthesis of benzothiazoles, pyridines, and other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride is an organochloride compound that is used in the synthesis of a variety of organic compounds. Its mechanism of action is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of nerve transmission and is the target of some insecticides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride are not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme plays a role in the regulation of nerve transmission and is the target of some insecticides. Inhibition of this enzyme can lead to a variety of physiological effects, including muscle weakness, paralysis, and death.
实验室实验的优点和局限性
The advantages of using 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride in laboratory experiments include its relatively low cost and easy availability. In addition, the compound is soluble in organic solvents such as dichloromethane, chloroform, and toluene, which makes it easy to handle and manipulate in laboratory settings. The main limitation of using this compound is its toxicity. The compound is highly toxic and should be handled with extreme caution.
未来方向
The potential future directions for research involving 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride include further investigation into its mechanism of action and its potential applications. In addition, further research could be conducted into its potential toxicity and its role in the regulation of nerve transmission. Finally, further research could be conducted into its potential use as an inhibitor of acetylcholinesterase and its potential use as an insecticide.
合成方法
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride can be synthesized by a two-step process. The first step involves the reaction of 3,4-dimethyl-benzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethyl-benzylhydrazine. This reaction is typically conducted at room temperature and the product is isolated by vacuum distillation. The second step involves the reaction of 3,4-dimethyl-benzylhydrazine with thionyl chloride in dichloromethane to form 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride. This reaction is typically conducted at room temperature and the product is isolated by vacuum distillation.
科学研究应用
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carbonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of benzothiazoles, pyridines, and other heterocyclic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase. This enzyme plays a role in the regulation of nerve transmission and is the target of some insecticides.
属性
IUPAC Name |
5-tert-butyl-2-[(3,4-dimethylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-11-6-7-13(8-12(11)2)10-20-14(16(18)21)9-15(19-20)17(3,4)5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZIIHKSQAWZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




